N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide
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Overview
Description
N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide is a synthetic organic compound with the molecular formula C16H16N2O3 This compound is characterized by a furan ring substituted with three methyl groups and a carboxamide group, along with a phenyl ring substituted with a cyanomethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan derivative with an appropriate amine or amide under dehydrating conditions.
Synthesis of the Cyanomethoxy Phenyl Ring: The phenyl ring is functionalized with a cyanomethoxy group through nucleophilic substitution reactions.
Coupling of the Two Moieties: The final step involves coupling the furan and phenyl moieties through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furan ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the cyanomethoxy group, converting it to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the furan ring.
Reduction: Amino derivatives of the cyanomethoxy group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanomethoxy and carboxamide groups are likely involved in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide
- N-[3-(ethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide
- N-[3-(cyanomethoxy)phenyl]-2,4,5-dimethylfuran-3-carboxamide
Uniqueness
N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide is unique due to the presence of the cyanomethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-11(2)21-12(3)15(10)16(19)18-13-5-4-6-14(9-13)20-8-7-17/h4-6,9H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLPVEHRKGZIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC(=CC=C2)OCC#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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